
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Overview
Description
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS: 7396-41-0) is a sulfur-rich heterocyclic compound with the molecular formula C₇H₆O₄S₃ and a molecular weight of 250.32 g/mol . It features a 1,3-dithiole core substituted with two methoxycarbonyl groups at positions 4 and 5 and a thioxo group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and the preparation of polysulfur-containing heterocycles .
Its synthesis involves a 1,3-dipolar cycloaddition between ethylene trithiocarbonate and dimethyl acetylenedicarboxylate (DMAD) under reflux in toluene, yielding the product in high efficiency (Scheme 1) . The reaction proceeds via a transient ylide intermediate (compound 3), followed by retro-cycloaddition to form the final product (compound 4) .
Preparation Methods
Synthesis via 1,3-Dipolar Cycloaddition of Ethylene Trithiocarbonate and Dimethyl Acetylenedicarboxylate
The most well-documented method for synthesizing dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate involves a 1,3-dipolar cycloaddition between ethylene trithiocarbonate and dimethyl acetylenedicarboxylate (DMAD) . This reaction proceeds under reflux in toluene, yielding the target compound through a multistep mechanism .
Mechanistic Pathway
The reaction mechanism involves two critical steps:
-
1,3-Dipolar Cycloaddition : Ethylene trithiocarbonate acts as a 1,3-dipole, reacting with the electron-deficient alkyne (DMAD) to form a transient ylide intermediate .
-
Retro-1,3-Dipolar Cycloaddition : The ylide undergoes rearrangement, eliminating a molecule of carbon oxysulfide (COS) and forming the 1,3-dithiole-2-thione ring system .
This pathway is consistent with inverse electron demand Diels-Alder (IEDDA) reactivity, where electron-rich dienophiles like DMAD facilitate rapid cycloadditions .
Alternative Synthetic Approaches
While the cycloaddition method remains predominant, alternative routes have been explored for specialized applications.
Nucleophilic Substitution of Chlorinated Precursors
A modified approach involves 4,5-dichloro-3H-1,2-dithiole-3-thione as a starting material. Treatment with DMAD in chlorobenzene at elevated temperatures produces dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, a chlorinated derivative . Subsequent nucleophilic substitution with amines or thiols could theoretically yield the target compound, though direct evidence is limited in the literature.
Key Challenges:
-
The chlorinated intermediate requires stringent anhydrous conditions.
-
Substitution reactions often lead to side products, necessitating rigorous purification .
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Toluene vs. DMF : Refluxing in toluene maximizes yield by stabilizing the ylide intermediate, whereas polar solvents like DMF accelerate side reactions .
-
Temperature Control : Reactions conducted at 100–110°C exhibit faster kinetics but risk decomposition of the thione moiety .
Catalytic Considerations
While no catalysts are explicitly required, the addition of tertiary amines (e.g., triethylamine) enhances reaction rates by deprotonating acidic intermediates .
Analytical Characterization
The structural integrity of this compound is confirmed through:
-
Spectroscopic Data :
-
X-ray Crystallography : Monoclinic crystal system with space group P2₁/c, validating the planar dithiole ring and ester substituents .
Applications in Further Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various esters and amides.
Scientific Research Applications
Agricultural Chemistry
Fungicide and Pesticide Properties
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate has been identified as a potent fungicide and pesticide. Its efficacy in protecting crops against fungal infections and pests contributes to enhanced agricultural productivity. Research indicates that compounds in this class can significantly reduce the incidence of crop diseases caused by pathogens, thereby improving yield and quality .
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated the effectiveness of this compound in controlling specific fungal pathogens in crops. The compound was tested in field trials where it showed a reduction in disease severity by up to 70% compared to untreated controls. This highlights its potential as a sustainable alternative to conventional chemical pesticides .
Pharmaceutical Development
Therapeutic Applications
The compound is being explored for its potential in drug formulation, particularly as an anti-inflammatory and antioxidant agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new therapeutic options for chronic diseases .
Case Study: Antispasmodic Effects
Research involving the synthesis of derivatives from this compound revealed promising antispasmodic effects. In vitro studies on isolated rabbit jejunum tissues showed that certain derivatives could significantly reduce acetylcholine-induced contractions, indicating their potential use in treating gastrointestinal disorders .
Material Science
Synthesis of Advanced Materials
In material science, this compound is utilized for synthesizing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, which are critical for various industrial applications .
Case Study: Polymer Development
A recent study focused on incorporating this compound into polymer matrices. The resulting composites demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for demanding applications .
Organic Synthesis
Building Block in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It facilitates the creation of complex molecules efficiently, which is essential for developing new chemical entities in pharmaceuticals .
Case Study: Synthesis of Novel Compounds
Research has shown that using this compound as a precursor allows chemists to synthesize a variety of derivatives with diverse functional groups. These derivatives have been evaluated for biological activity and have shown promise as potential drug candidates .
Summary Table of Applications
Mechanism of Action
The mechanism by which dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate exerts its effects is not fully understood. its unique structure, which includes a dithiole ring and ester groups, suggests that it can interact with various molecular targets and pathways. The electron-withdrawing nature of the ester groups and the presence of sulfur atoms may influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues
The structural and functional diversity of 1,3-dithiole derivatives allows direct comparisons with compounds such as:
Key Structural Differences :
- Ester Groups : Replacement of methyl esters (DMAD-derived) with ethyl esters (DEAD-derived) alters solubility and reactivity. For example, compound 11b (diethyl ester) exhibits higher lipophilicity than the dimethyl analogue, impacting its suitability for specific synthetic pathways .
- Substituents: The introduction of phenylimino groups (e.g., 10a) extends conjugation, enhancing electronic properties for applications in photoconductive materials .
- Fused Systems: Bis-fused derivatives (e.g., compound 4) exhibit enhanced charge-transfer capabilities due to extended π-conjugation, making them superior in electronic applications compared to non-fused analogues .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (DMTD) is a sulfur-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
DMTD has a molecular formula of C7H6O4S3 and features a unique dithiole ring structure. Its chemical properties allow it to participate in various biochemical reactions, including oxidation and reduction processes. The compound is synthesized through the reaction of dimethyl acetylenedicarboxylate with ethylene trithiocarbonate under reflux conditions, resulting in substantial yields of DMTD .
Mechanisms of Biological Activity
The biological activity of DMTD is attributed to its ability to interact with various molecular targets due to its electron-withdrawing ester groups and sulfur atoms. These interactions can influence multiple signaling pathways within cells. Although the precise mechanisms remain partially understood, studies suggest that DMTD may modulate enzyme activity and receptor binding, contributing to its pharmacological effects .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DMTD. In vitro tests have shown that it exhibits significant antibacterial activity against various strains of bacteria. For instance, one study demonstrated that DMTD had a higher inhibitory effect on specific proteins involved in bacterial signaling compared to conventional antibiotics . The compound's structure, particularly the presence of carboxyl groups, enhances its antibacterial efficacy.
Antispasmodic Effects
Research has also investigated the antispasmodic properties of DMTD derivatives. A series of 2-thioxo-1,3-dithiol-carboxamides were evaluated for their ability to reduce intestinal contractions in rabbit jejunum tissues. Compounds derived from DMTD showed promising results in inhibiting contractions induced by acetylcholine (ACh), suggesting potential therapeutic applications in treating gastrointestinal disorders .
Table 1: Biological Activity Summary of this compound Derivatives
Research Applications
The versatility of DMTD extends beyond biological activity; it serves as a valuable intermediate in organic synthesis. Its derivatives can be tailored for specific applications in medicinal chemistry and material science. The ongoing exploration into its reactivity and interactions with biological systems continues to reveal new potential for therapeutic uses.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate using experimental design principles?
Methodological Answer: Synthetic optimization requires systematic approaches like Design of Experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can identify critical parameters (e.g., solvent choice, temperature, reaction time) and their interactions. Statistical analysis of variance (ANOVA) helps rank factors influencing yield and purity. A case study in Polish Journal of Chemical Technology highlights DoE’s role in reducing experimental runs while maximizing data quality . For this compound, reflux conditions (e.g., DMSO as a solvent, 18-hour reflux) derived from analogous dithiole syntheses may serve as a baseline, with iterative adjustments guided by computational predictions (e.g., transition state modeling) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- X-ray crystallography resolves molecular geometry and confirms substituent positions, as demonstrated in triazole derivative studies .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups (e.g., methyl esters, thioxo groups) and monitors reaction progress.
- High-resolution mass spectrometry (HRMS) validates molecular formula.
- Thermogravimetric analysis (TGA) assesses thermal stability, which is vital for applications in high-temperature reactions. Cross-referencing with computational IR/Raman spectra (via DFT calculations) enhances accuracy .
Q. What reactor design considerations are critical for scaling up reactions involving this compound?
Methodological Answer: Reactor design must address:
- Mass transfer limitations : Agitation speed and baffle placement to ensure uniform mixing of heterogeneous phases.
- Temperature control : Jacketed reactors with precise cooling/heating systems to manage exothermic/endothermic steps.
- Safety protocols : Pressure-relief valves for reactions involving volatile byproducts.
The Canadian Research and Development Classification emphasizes reactor fundamentals, including residence time distribution (RTD) analysis and computational fluid dynamics (CFD) simulations to predict scalability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste disposal : Segregate halogenated waste (if applicable) and neutralize acidic/byproduct streams.
- Training : Mandatory safety exams (100% score required) as per laboratory regulations .
Advanced Research Questions
Q. How can computational methods guide the design of novel reactions involving this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT, CASSCF) predict reaction pathways, transition states, and thermodynamic feasibility. The ICReDD framework integrates these with experimental data, creating a feedback loop to refine synthetic routes. For example, reaction path searches identify intermediates in thiole ring-opening reactions, while machine learning models prioritize optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic studies : Monitor reaction rates via in-situ FTIR or UV-Vis spectroscopy to distinguish nucleophilic vs. electrophilic pathways.
- Isotope labeling : Use ³⁴S-labeled thioxo groups to trace sulfur migration in ring-opening reactions.
- Cross-validation : Compare experimental activation energies with computed values (DFT) to validate mechanistic hypotheses. Contradictions may arise from solvent effects or unaccounted intermediates, necessitating multireference calculations (e.g., MRCI) .
Q. How should researchers address contradictory data in catalytic applications of this compound?
Methodological Answer: Contradictions (e.g., inconsistent yields or selectivity) require:
- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments under controlled conditions.
- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression isolates confounding variables (e.g., trace moisture, catalyst aging).
- Cross-disciplinary collaboration : Combine synthetic data with computational models to resolve discrepancies, as advocated in ICReDD’s feedback loop methodology .
Q. What methodologies are suitable for evaluating the compound’s potential in biological or materials science applications?
Methodological Answer:
- In vitro bioactivity assays : Screen for antimicrobial or anticancer activity using microdilution methods (e.g., MIC/MBC determination) .
- Electrochemical studies : Cyclic voltammetry to assess redox behavior for battery or sensor applications.
- Surface modification : Functionalize nanoparticles (e.g., Au, TiO₂) via carboxylate-thiol interactions and evaluate photocatalytic efficiency using methylene blue degradation tests .
Properties
IUPAC Name |
dimethyl 2-sulfanylidene-1,3-dithiole-4,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKKFHMMXWDIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=S)S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338259 | |
Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7396-41-0 | |
Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.